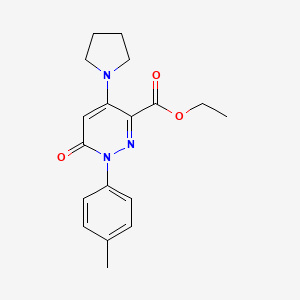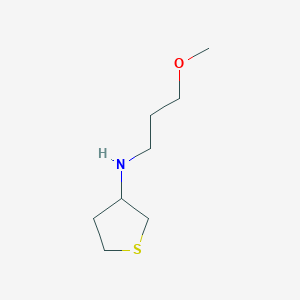
N-(3-methoxypropyl)thiolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)thiolan-3-amine is a chemical compound that has attracted significant scientific research attention due to its potential pharmacological properties. The compound is also known as 3-(3-methoxypropyl)-1,3-thiazolidin-2-imine and has a molecular formula of C7H14N2OS.
作用機序
The exact mechanism of action of N-(3-methoxypropyl)thiolan-3-amine is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with cellular proteins and enzymes. The compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)thiolan-3-amine has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. The compound has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Additionally, N-(3-methoxypropyl)thiolan-3-amine has been shown to possess antitumor activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of N-(3-methoxypropyl)thiolan-3-amine is its ease of synthesis. The compound can be synthesized using a simple two-step procedure, which makes it readily available for laboratory experiments. Additionally, the compound has been shown to possess a range of pharmacological properties, which makes it a versatile compound for research purposes.
However, one of the limitations of N-(3-methoxypropyl)thiolan-3-amine is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, the compound has not been extensively studied in vivo, which limits our understanding of its potential toxicity and pharmacokinetics.
将来の方向性
There are several future directions for research on N-(3-methoxypropyl)thiolan-3-amine. One potential direction is to investigate its potential use as a drug delivery system. The compound has been shown to form stable complexes with metal ions, which could be used to deliver drugs to specific target sites in the body.
Another potential direction is to investigate the compound's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound has been shown to possess anti-inflammatory properties, which could make it a promising candidate for the development of new anti-inflammatory drugs.
Finally, further studies are needed to investigate the compound's potential toxicity and pharmacokinetics in vivo. This will be important for the development of new drugs based on N-(3-methoxypropyl)thiolan-3-amine.
Conclusion:
N-(3-methoxypropyl)thiolan-3-amine is a compound that has attracted significant scientific research attention due to its potential pharmacological properties. The compound has been shown to possess antimicrobial, anti-inflammatory, and antitumor activities. It has also been investigated for its potential use as a drug delivery system. While the compound has several advantages for laboratory experiments, further studies are needed to investigate its potential toxicity and pharmacokinetics in vivo. There are several future directions for research on N-(3-methoxypropyl)thiolan-3-amine, including its potential use in the treatment of inflammatory diseases and as a drug delivery system.
合成法
N-(3-methoxypropyl)thiolan-3-amine can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-mercaptopropionic acid with 3-chloropropanol in the presence of a base such as sodium hydroxide. The resulting product, 3-(3-hydroxypropyl)thiolan-2-one, is then reacted with ammonia gas to produce N-(3-methoxypropyl)thiolan-3-amine.
科学的研究の応用
N-(3-methoxypropyl)thiolan-3-amine has been extensively studied for its potential pharmacological properties. It has been shown to possess antimicrobial, anti-inflammatory, and antitumor activities. The compound has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
特性
IUPAC Name |
N-(3-methoxypropyl)thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-10-5-2-4-9-8-3-6-11-7-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUKTWGBQCQARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2524157.png)
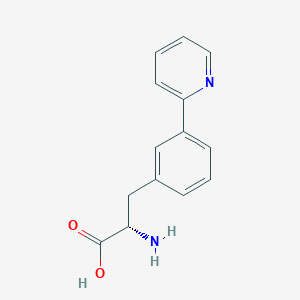
![3-(tert-butyl)-1-cinnamyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2524161.png)


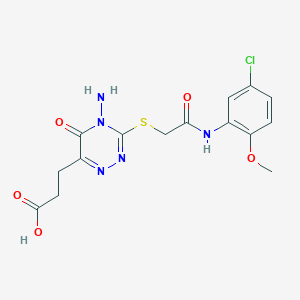
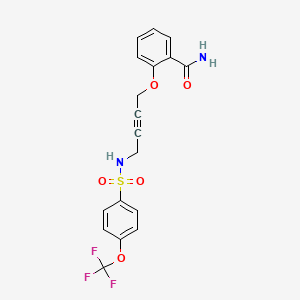
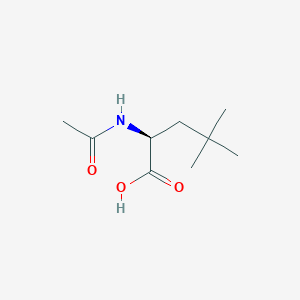
![tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate](/img/structure/B2524168.png)
![6-(tert-butylsulfonyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2524169.png)

![N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524172.png)

